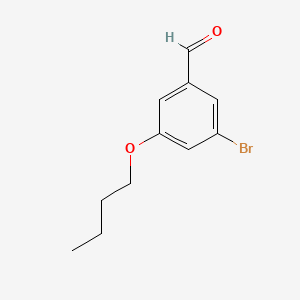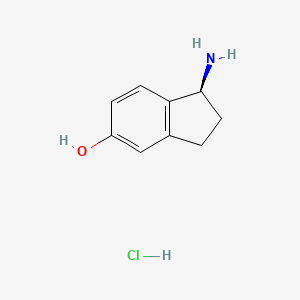
4-Benzyloxy-1-methylcyclohexan-1-ol, mixture of cis- and trans-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-1-methylcyclohexan-1-ol, commonly referred to as 4-BMC, is a mixture of cis- and trans-isomers. 4-BMC is an organic compound with a variety of uses in the scientific and medical fields. This compound is a versatile molecule with a wide range of applications, from synthesis to drug development.
Mechanism of Action
4-BMC is a versatile molecule with a wide range of applications, from synthesis to drug development. The mechanism of action of 4-BMC is still not fully understood. However, it is known that it has an effect on the metabolism of certain substances, such as amino acids and fatty acids. It has also been suggested that it may have an effect on the synthesis of certain proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMC are still not fully understood. However, it is known that it has an effect on the metabolism of certain substances, such as amino acids and fatty acids. It has also been suggested that it may have an effect on the synthesis of certain proteins and enzymes. Additionally, 4-BMC has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
4-BMC has a number of advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, which makes it an attractive option for research. Additionally, it is a relatively stable compound, which makes it easy to store and handle. However, 4-BMC has some limitations. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.
Future Directions
The potential for further research and development of 4-BMC is vast. Future research could focus on the development of new synthesis methods, the further exploration of the biochemical and physiological effects of 4-BMC, and the development of new drugs and therapies based on this compound. Additionally, further research could focus on the use of 4-BMC in the treatment of various diseases and disorders, as well as in the development of new materials and technologies. Finally, further research could focus on the development of new methods for the analysis and characterization of 4-BMC.
Synthesis Methods
4-BMC can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide. The reaction between 1-methylcyclohexanol and benzyl bromide yields 4-BMC. Other methods of synthesis include the use of the Grignard reaction, the use of a nucleophilic substitution reaction, and the use of an acid-catalyzed reaction.
Scientific Research Applications
4-BMC is widely used in scientific research due to its versatility and wide range of applications. This compound has been used in a variety of fields, including organic synthesis, drug development, and biochemical research. 4-BMC has been used in the synthesis of a variety of compounds, including drugs, natural products, and other organic molecules. It has also been used in the development of new drugs and in the study of biochemical pathways.
properties
IUPAC Name |
1-methyl-4-phenylmethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(15)9-7-13(8-10-14)16-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSXYREYMFVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)



![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)



